molecular formula C19H17N3O2 B2463240 (E)-2-Cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide CAS No. 1798399-54-8

(E)-2-Cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide

Cat. No. B2463240
CAS RN: 1798399-54-8
M. Wt: 319.364
InChI Key: GEJKAYYYQVFWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several functional groups, including a cyano group (-CN), a cyclopropyl group, a phenyl group, and an amide group. These functional groups can significantly influence the compound’s chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques like NMR, IR, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. For instance, the cyano group can undergo reactions like reduction, and the amide group can participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability are influenced by the compound’s molecular structure. For example, the presence of polar functional groups like cyano and amide typically increase a compound’s water solubility .

Scientific Research Applications

Synthesis and Mesomorphic Properties

A study by Lim et al. (2017) explored the synthesis and mesomorphic properties of new heterocyclic liquid crystals, showcasing the potential of similar compounds in the development of liquid crystal displays and other materials science applications. This research highlights the structural influence on mesomorphic behavior, which could be relevant for materials designed with specific optical properties (Lim, Ha, Yeap, & Sastry, 2017).

Molecular Interactions and Solution Behavior

Tekade et al. (2015) conducted ultrasonic studies on molecular interactions in solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide, providing valuable information on solute-solvent interactions. Such studies are essential for understanding the physicochemical properties of pharmaceuticals and could be applied to similar compounds for their potential use in drug formulation and delivery systems (Tekade, Lohakare, Bajaj, & Naik, 2015).

Anticancer and Biological Activities

Ali et al. (2017) synthesized and screened a series of heterocycles with trimethoxyphenyl scaffolds for anticancer activity, indicating the potential of structurally related compounds in medicinal chemistry. The research suggests that such compounds could be explored for their biological activities and as leads for the development of new anticancer agents (Ali, Abdel Hafez, Elsayed, El-Shahawi, El-Hallouty, & Amr, 2017).

Antioxidant Activities

Mohamed and El-Sayed (2019) investigated the synthesis and antioxidant activities of novel indane-amide substituted derivatives, highlighting the importance of structural features in modulating biological activity. This research demonstrates the potential application of similar compounds in developing antioxidant agents, which could be beneficial in treating oxidative stress-related diseases (Mohamed & El-Sayed, 2019).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the compound’s structure .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c20-12-15(19(23)22-16-8-9-16)11-14-5-1-2-7-18(14)24-13-17-6-3-4-10-21-17/h1-7,10-11,16H,8-9,13H2,(H,22,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJKAYYYQVFWCQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=N3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.